2-(2-Chloro-4-fluorophenoxy)propanoyl chloride
Overview
Description
2-(2-Chloro-4-fluorophenoxy)propanoyl chloride is a chemical compound with the molecular formula C9H7Cl2FO2 . It is used as a reagent in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride consists of a propanoyl group attached to a chloro-fluorophenoxy group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The molecular weight of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride is 237.06 . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Interaction with Receptors and Biological Activity
- Carboxylic Acids and Skeletal Muscle Chloride Channel Conductance : Research has shown that compounds similar to 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride can block chloride membrane conductance in rat striated muscle. The introduction of an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid affects biological activity, potentially due to steric effects or different approaches of the molecules to the receptor (Carbonara et al., 2001).
Effects on Liquid Crystal Properties
- Laterally Substituted Phenyl Bicyclo Octane-1-carboxylates : Studies have investigated the introduction of different substituents, such as fluoro and chloro, into phenolic moieties, affecting the properties of low melting esters with nematic ranges. These chemical modifications influence the clearing points and viscosities of esters, which are important in the development of materials with electrooptical properties (Gray & Kelly, 1981).
Inhibition of Enzymes
- Acetylcholinesterase Inhibition : Phenoxyacetone and halo-phenoxy-propanones, which are structurally related to 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride, have been shown to be competitive inhibitors of acetylcholinesterase. These compounds may bind by forming a tetrahedral adduct, acting as transition state analogs (Dafforn et al., 1982).
Synthesis and Development of Radio-Ligands
- Synthesis of Fluorine and Iodine Analogues of Clorgyline : Research into the synthesis of analogues of clorgyline, a monoamine oxidase inhibitor, includes compounds similar to 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride. These compounds have shown high inhibitory potency and selectivity toward monoamine oxidase A, making them suitable for further development as radioligands for functional studies (Ohmomo et al., 1991).
Application in Polymer Synthesis
- Novel Copolymers of Styrene : Halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including 2-chloro-4-fluoro variants, have been synthesized and copolymerized with styrene. These compounds are significant in producing materials with various physical and chemical properties, suitable for a wide range of applications (Savittieri et al., 2022).
Safety And Hazards
Future Directions
The future directions of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride are not specified in the search results. Its use as a reagent suggests it may continue to be used in the synthesis of various chemical compounds .
Relevant Papers The search results do not provide specific peer-reviewed papers related to 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride . For a comprehensive analysis, it would be beneficial to conduct a thorough literature review using academic databases.
properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-5(9(11)13)14-8-3-2-6(12)4-7(8)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGXBUVEUKHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)propanoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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